Boc-D-glu-oet dcha
CAS No.: 449171-15-7
VCID: VC21537919
Molecular Formula: C12H8N2O
Molecular Weight: 196.2 g/mol
* For research use only. Not for human or veterinary use.

Description |
Boc-D-Glu-OEt·DCHA, or N-α-(tert-Butoxycarbonyl)-D-glutamic acid ethyl ester dicyclohexylammonium salt, is a derivative of D-glutamic acid. It is widely used in peptide synthesis due to its stability and ease of handling. The compound is characterized by its molecular formula C24H44N2O6 and a molecular weight of 456.62 g/mol . Synthesis and PreparationThe synthesis of Boc-D-Glu-OEt·DCHA typically involves several steps:
Industrial production follows similar synthetic routes but on a larger scale, using high-purity reagents and controlled reaction conditions to ensure consistency and quality. Applications in ResearchBoc-D-Glu-OEt·DCHA is extensively used in scientific research across several fields:
Chemical Reactions and AnalysisBoc-D-Glu-OEt·DCHA undergoes various chemical reactions:
Common Reagents and Conditions:
Major Products Formed:
Biological ApplicationsBoc-D-Glu-OEt·DCHA is primarily utilized in the synthesis of peptides containing D-glutamic acid residues. Its protective groups are essential for maintaining stability during chemical reactions, allowing for selective modifications that can lead to biologically active compounds. The compound's versatility in synthetic organic chemistry makes it a valuable building block in drug design and development contexts. Comparison with Similar Compounds
Comparison:
Research Findings
Currently, Boc-D-Glu-OEt·DCHA does not have a well-defined mechanism of action within biological systems. Its primary role is as a precursor in the synthesis of more complex molecules that may exhibit specific biological activities. The final products derived from Boc-D-Glu-OEt·DCHA will dictate their respective mechanisms of action. |
||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 449171-15-7 | ||||||||||||
Product Name | Boc-D-glu-oet dcha | ||||||||||||
Molecular Formula | C12H8N2O | ||||||||||||
Molecular Weight | 196.2 g/mol | ||||||||||||
IUPAC Name | N-cyclohexylcyclohexanamine;(4R)-5-ethoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid | ||||||||||||
Standard InChI | InChI=1S/C12H21NO6.C12H23N/c1-5-18-10(16)8(6-7-9(14)15)13-11(17)19-12(2,3)4;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h8H,5-7H2,1-4H3,(H,13,17)(H,14,15);11-13H,1-10H2/t8-;/m1./s1 | ||||||||||||
Standard InChIKey | FBFTWRLLJHLPNJ-UHFFFAOYSA-N | ||||||||||||
SMILES | CCOC(=O)C(CCC(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 | ||||||||||||
Canonical SMILES | C1=CC=C(C=C1)OC2=NC=C(C=C2)C#N | ||||||||||||
Synonyms | 6-phenoxynicotinonitrile;99902-72-4;6-phenoxypyridine-3-carbonitrile;6-PHENOXY-3-PYRIDINECARBONITRILE;3-Pyridinecarbonitrile,6-phenoxy-;AC1LAJEN;6-Phenoxy-nicotinonitrile;Maybridge3_006423;CHEMBL136913;SCHEMBL6158872;CTK5I0768;FBFTWRLLJHLPNJ-UHFFFAOYSA-N;MolPort-002-921-603;HMS1449D21;ZINC110256;SEW04418;ZINC00110256;AKOS000169851;AB04770;MCULE-5663832125;IDI1_017810;AJ-11340;AK-83652;HE240212;SY012359 | ||||||||||||
PubChem Compound | 119011003 | ||||||||||||
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume